REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[CH3:11][O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][N:18]2[C:22]([NH2:23])=[CH:21][CH:20]=[N:19]2)=[CH:15][CH:14]=1.[CH2:26](OC(OCC)OCC)C>C(OCC)C>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:17][N:18]2[C:22]([NH:23][CH:26]=[C:5]3[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]3=[O:9])=[CH:21][CH:20]=[N:19]2)=[CH:24][CH:25]=1
|
Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CN2N=CC=C2N)C=C1
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Name
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Quantity
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30.8 g
|
Type
|
reactant
|
Smiles
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C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)OCC
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |